![molecular formula C9H15N3 B1422703 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole CAS No. 1341104-12-8](/img/structure/B1422703.png)
1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole
Overview
Description
1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole is a chemical compound with the molecular formula C9H15N3. It is characterized by the presence of a pyrazole ring substituted with a pyrrolidin-1-yl ethyl group.
Scientific Research Applications
1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring structure have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles that has been used to create bioactive molecules with target selectivity .
Mode of Action
The pyrrolidine ring structure contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a unique manner, potentially leading to changes in the targets’ function or activity.
Biochemical Pathways
It is known that pyrrolidine derivatives can influence biological activity . Therefore, it is plausible that 1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazole could affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates . Therefore, the compound’s ADME properties could impact its bioavailability.
Future Directions
Biochemical Analysis
Biochemical Properties
1-(2-(Pyrrolidin-1-yl)ethyl)-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 1-(2-(Pyrrolidin-1-yl)ethyl)-1H-pyrazole may bind to certain receptors, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
1-(2-(Pyrrolidin-1-yl)ethyl)-1H-pyrazole exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of G-protein coupled receptors (GPCRs), leading to altered intracellular signaling cascades . This modulation can result in changes in gene expression profiles, affecting the production of proteins involved in cell growth, differentiation, and apoptosis. Furthermore, 1-(2-(Pyrrolidin-1-yl)ethyl)-1H-pyrazole can impact cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 1-(2-(Pyrrolidin-1-yl)ethyl)-1H-pyrazole involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can lead to either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For instance, 1-(2-(Pyrrolidin-1-yl)ethyl)-1H-pyrazole may inhibit the activity of certain kinases, thereby affecting downstream signaling pathways and gene expression . Additionally, the compound can induce conformational changes in its target biomolecules, further influencing their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-(Pyrrolidin-1-yl)ethyl)-1H-pyrazole can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, such as temperature and pH, which can affect its half-life and overall efficacy . Over time, degradation products may form, potentially altering the compound’s biological activity and its long-term effects on cellular function. In both in vitro and in vivo studies, it is essential to monitor these temporal changes to understand the compound’s full range of effects and ensure accurate experimental results .
Dosage Effects in Animal Models
The effects of 1-(2-(Pyrrolidin-1-yl)ethyl)-1H-pyrazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific signaling pathways or enhancing metabolic processes . At higher doses, toxic or adverse effects may occur, including cellular toxicity, organ damage, or disruption of normal physiological functions . It is crucial to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing any harmful effects .
Metabolic Pathways
1-(2-(Pyrrolidin-1-yl)ethyl)-1H-pyrazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities compared to the parent compound . These metabolic transformations can affect the compound’s overall efficacy and safety profile. Additionally, 1-(2-(Pyrrolidin-1-yl)ethyl)-1H-pyrazole may influence metabolic flux by modulating the activity of key metabolic enzymes, thereby altering the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 1-(2-(Pyrrolidin-1-yl)ethyl)-1H-pyrazole within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Once inside the cell, 1-(2-(Pyrrolidin-1-yl)ethyl)-1H-pyrazole may bind to intracellular proteins, affecting its distribution and accumulation within different cellular compartments . These interactions can impact the compound’s overall biological activity and its ability to reach its target sites .
Subcellular Localization
The subcellular localization of 1-(2-(Pyrrolidin-1-yl)ethyl)-1H-pyrazole plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 1-(2-(Pyrrolidin-1-yl)ethyl)-1H-pyrazole may localize to the nucleus, where it can influence gene expression by interacting with transcription factors or other nuclear proteins . Alternatively, the compound may accumulate in the mitochondria, affecting mitochondrial function and cellular energy metabolism . Understanding the subcellular localization of 1-(2-(Pyrrolidin-1-yl)ethyl)-1H-pyrazole is essential for elucidating its precise mechanism of action and its potential therapeutic applications .
Preparation Methods
The synthesis of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole typically involves the reaction of pyrazole with 2-(pyrrolidin-1-yl)ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Comparison with Similar Compounds
1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Pyrazole derivatives: Compounds with a pyrazole ring often have diverse pharmacological properties.
Pyrrolidin-2-ones: These compounds are structurally related and are known for their biological activities
Properties
IUPAC Name |
1-(2-pyrrolidin-1-ylethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-2-6-11(5-1)8-9-12-7-3-4-10-12/h3-4,7H,1-2,5-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQRZIGPRFEDSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


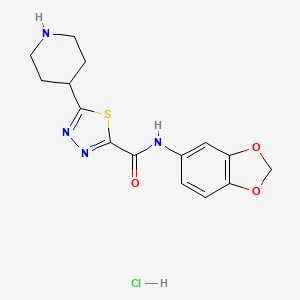
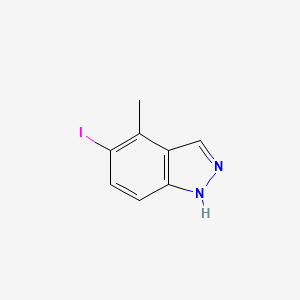
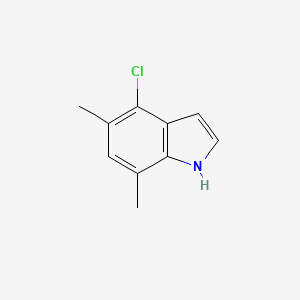
![6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1422626.png)

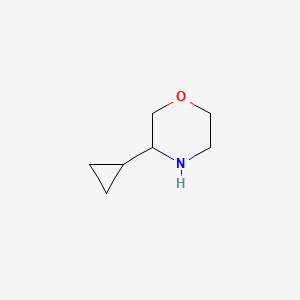
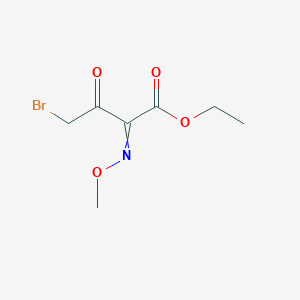
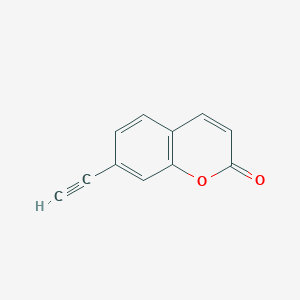
![3-ethoxy-N-propylspiro[3.4]octan-1-amine hydrochloride](/img/structure/B1422635.png)
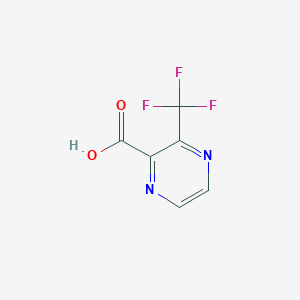
![[3-(Difluoromethyl)phenyl]methanol](/img/structure/B1422637.png)
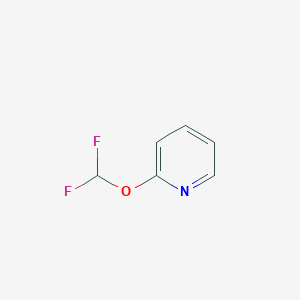
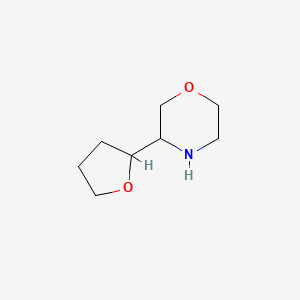
![2-Cyclohexen-1-one, 3-[2-(4-fluorophenyl)hydrazinyl]-](/img/structure/B1422642.png)
